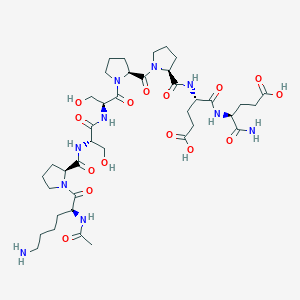![molecular formula C6H16N2O4S4 B14005113 Bis[2-mesylamidoethyl]disulfide CAS No. 90889-07-9](/img/structure/B14005113.png)
Bis[2-mesylamidoethyl]disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is an organosulfur compound characterized by the presence of sulfonamide and disulfide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide typically involves the oxidative coupling of thiols and amines. One common method is the direct synthesis from thiols and amines using oxidative coupling agents . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide can be scaled up using similar oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective . This method allows for the efficient production of the compound with high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological effects, including its potential as an antioxidant and its role in redox signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound without the disulfide bond.
Sulfinamides: Compounds containing a sulfinyl group (R(S=O)NHR).
Sulfonamides: Compounds containing a sulfonyl group (R(S=O)2NR2).
Uniqueness
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to simpler sulfonamides and sulfinamides .
Propiedades
Número CAS |
90889-07-9 |
|---|---|
Fórmula molecular |
C6H16N2O4S4 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)










![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

